tert-Butyl 3-fluoro-4-formylbenzoate
Overview
Description
“tert-Butyl 3-fluoro-4-formylbenzoate” is a chemical compound with the CAS Number: 866625-12-9 . It has a molecular weight of 224.23 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H13FO3/c1-12(2,3)16-11(15)8-4-5-9(7-14)10(13)6-8/h4-7H,1-3H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 224.23 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Occurrence, Fate, and Behavior in Aquatic Environments tert-Butyl 3-fluoro-4-formylbenzoate and similar compounds are extensively researched due to their wide applications in various industries, including pharmaceuticals and personal care products. Parabens, which share structural similarities with this compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are mainly used as preservatives and are known to be present at low concentration levels in effluents of wastewater treatment plants. Despite being biodegradable, they are ubiquitous in surface water and sediments, mainly due to the continuous introduction into the environment from the consumption of paraben-based products. Interestingly, these compounds can react with free chlorine, yielding halogenated by-products that are more stable and persistent than the parent species, necessitating further studies on their toxicity (Haman et al., 2015).
Synthetic Phenolic Antioxidants and Environmental Impact Further research on similar compounds, specifically synthetic phenolic antioxidants (SPAs), reveals their extensive use in industrial and commercial products to retard oxidative reactions and lengthen product shelf life. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and even in humans. Studies indicate that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or be carcinogenic. The toxicity of some transformation products could be worse than that of the parent compound, emphasizing the need for more comprehensive future studies and the development of SPAs with lower toxicity and migration ability (Liu & Mabury, 2020).
Decomposition of Oxygenate Additives in Fuel Research also delves into the decomposition of compounds like methyl tert-butyl ether (MTBE), which is extensively used as an oxygenate and octane enhancer in gasoline. The decomposition of such compounds is crucial due to the environmental concerns they pose when released. Studies demonstrate the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting these compounds into safer by-products. Interestingly, the addition of hydrogen in a cold plasma reactor constitutes an alternative method of decomposing and converting MTBE into various hydrocarbons, suggesting potential pathways for mitigating the environmental impact of these substances (Hsieh et al., 2011).
Mechanism of Action
Target of Action
Tert-Butyl 3-fluoro-4-formylbenzoate is a chemical compound used in organic synthesis, particularly in the Suzuki–Miyaura coupling . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling, the compound interacts with its targets (organoboron reagents) through a palladium-catalyzed cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, facilitated by the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key pathway in which this compound is involved. This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the creation of complex organic structures .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond. This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and solvent can significantly affect the efficiency of the Suzuki–Miyaura coupling . It’s also worth noting that this compound should be stored in a refrigerated environment .
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-formylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)8-4-5-9(7-14)10(13)6-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBUSIWKMBMZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264255 | |
Record name | 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866625-12-9 | |
Record name | 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866625-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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